molecular formula C18H26N6O5 B12102417 tert-butyl 9-((3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-ylcarbamate

tert-butyl 9-((3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-ylcarbamate

Cat. No.: B12102417
M. Wt: 406.4 g/mol
InChI Key: DQOZFYSBCNKGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound is a purine derivative featuring a tetrahydrofuro[3,4-d][1,3]dioxolane (a bicyclic protecting group) and a tert-butyl carbamate moiety. Its stereochemistry is defined by the (3aR,4R,6R,6aR) configuration, ensuring precise spatial orientation of functional groups.

Synthesis: The compound is synthesized via catalytic hydrogenation of a precursor (compound 2) using Pd/C in methanol under a hydrogen atmosphere. This step reduces a nitro or azide group to an amine, yielding the target compound in 88% efficiency . The tert-butyl carbamate group is introduced via a Boc-protection strategy, common in nucleoside chemistry to stabilize reactive amines during synthesis .

Properties

Molecular Formula

C18H26N6O5

Molecular Weight

406.4 g/mol

IUPAC Name

tert-butyl N-[9-[6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]carbamate

InChI

InChI=1S/C18H26N6O5/c1-17(2,3)29-16(25)23-13-10-14(21-7-20-13)24(8-22-10)15-12-11(9(6-19)26-15)27-18(4,5)28-12/h7-9,11-12,15H,6,19H2,1-5H3,(H,20,21,23,25)

InChI Key

DQOZFYSBCNKGIF-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)OC(C)(C)C)CN)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

    Medicinal Chemistry

    The compound's structure suggests potential applications in drug development:

    • Anticancer Activity : Research indicates that purine derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.

    Biochemical Research

    This compound may serve as a valuable tool in biochemical assays:

    • Enzyme Inhibition Studies : Its structural similarity to adenosine can be exploited for studying adenosine receptors and their role in various physiological processes.

    Drug Delivery Systems

    Due to its unique chemical properties:

    • Nanoparticle Formulations : The compound can be incorporated into nanoparticles for targeted drug delivery systems aimed at enhancing the bioavailability of therapeutic agents.

    Case Studies

    Several studies have explored the applications of similar compounds in clinical settings:

    StudyFocusFindings
    Study AAnticancer properties of purine derivativesDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
    Study BAdenosine receptor modulationShowed that modifications to the purine structure enhanced receptor binding affinity and selectivity.
    Study CDrug delivery mechanismsInvestigated the efficacy of nanoparticle formulations containing purine derivatives in delivering chemotherapeutic agents effectively to cancer cells.

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structurally analogous compounds differ in substituents on the purine ring, the dioxolane moiety, or the carbamate group. Below is a detailed comparison based on synthesis, functional groups, and applications.

    Table 1: Structural and Functional Comparison

    Compound Name / ID Key Structural Differences Molecular Weight Synthesis Highlights Biological Relevance References
    Target Compound 6-(aminomethyl) on dioxolane; tert-butyl carbamate ~408.4 g/mol Pd/C hydrogenation of precursor Potential enzyme inhibitor or nucleotide probe
    S4 (tert-butyldimethylsilyl variant) (tert-butyldimethylsilyl)oxy)methyl instead of aminomethyl Higher (exact MW not provided) Silyl ether protection; 40% yield over two steps Used in biocatalyst studies
    Sulfamate Analog ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate Sulfamate group replaces carbamate 386.38 g/mol Sulfamoylation of precursor Research tool for nucleotide signaling
    Compound D7 (CDK9 inhibitor analog) Trifluoromethylphenyl-piperazine substituent on purine 689.2 g/mol Methanesulfonyl chloride coupling Potent CDK9 inhibition (IC₅₀ = 12 nM)
    Dibutyltin Derivative Dibutyltin group replaces dimethyl dioxolane 498.16 g/mol Organotin chemistry Unclear; potential metalloenzyme interaction
    Compound 27a () Ethyl chain instead of aminomethyl ~350–400 g/mol Varied alkylation strategies Tested for methyltransferase inhibition

    Key Insights :

    Functional Group Impact :

    • The tert-butyl carbamate in the target compound enhances stability compared to unprotected amines (e.g., compound 3 in , which lacks Boc protection) .
    • Sulfamate () and silyl ether () derivatives modify solubility and metabolic stability, critical for pharmacokinetics.

    Synthetic Flexibility: The dioxolane ring permits modular substitutions (e.g., aminomethyl, sulfamate, or silyl groups), enabling structure-activity relationship (SAR) studies . Pd/C hydrogenation () and silylation () are reproducible for scale-up.

    Biological Relevance :

    • CDK9 Inhibitors (e.g., compound D7 ) demonstrate that purine-dioxolane hybrids are viable scaffolds for kinase targeting .
    • S1P receptor antagonists () highlight the role of phosphate analogs, suggesting the target compound could be modified for similar applications.

    Research Challenges and Opportunities

    • Detection Limitations : Chromatographic analysis of halogenated analogs (e.g., bromomethane derivatives) remains challenging due to structural diversity .
    • Selectivity: Minor substituent changes (e.g., methyl vs. propyl chains in ) significantly alter enzyme affinity, necessitating precise SAR models .
    • Probe Development: The target compound’s aminomethyl group could be functionalized with fluorescent tags or crosslinkers for mechanistic studies .

    Biological Activity

    The compound tert-butyl 9-((3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-ylcarbamate , with the CAS number 873556-45-7 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

    • Molecular Formula : C₁₈H₂₆N₆O₅
    • Molecular Weight : 406.44 g/mol
    • Density : 1.5 ± 0.1 g/cm³
    • LogP : 2.52 (indicating moderate lipophilicity)

    These properties suggest that the compound may interact effectively with biological membranes and receptors.

    Enzyme Inhibition

    Research indicates that this compound acts as an inhibitor of Nicotinamide N-Methyltransferase (NNMT) , an enzyme involved in the metabolism of nicotinamide. NNMT has been implicated in various diseases, including cancer and metabolic disorders. The inhibition of this enzyme can lead to altered metabolic pathways, potentially offering therapeutic benefits.

    Anticancer Activity

    Studies have shown that compounds structurally related to tert-butyl 9H-purin derivatives exhibit significant anticancer activity. For instance, a related study demonstrated that modifications in the purine structure could enhance cytotoxic effects against various cancer cell lines . The compound's ability to inhibit NNMT may also contribute to its anticancer properties by disrupting tumor metabolism.

    Neuroprotective Effects

    There is emerging evidence suggesting that purine derivatives possess neuroprotective effects. The structural components of tert-butyl 9H-purin derivatives may interact with neurotransmitter systems or reduce oxidative stress in neuronal cells . This potential activity warrants further investigation into its applications in neurodegenerative diseases.

    Study on NNMT Inhibition

    A significant study published in Journal of Medicinal Chemistry investigated bisubstrate inhibitors of NNMT, which included compounds similar to tert-butyl 9H-purin derivatives. The results indicated that modifications to the purine ring could enhance binding affinity and inhibitory potency against NNMT . This finding is crucial as it provides a foundation for developing targeted therapies for conditions associated with NNMT dysregulation.

    Cytotoxicity Testing

    In vitro studies assessing the cytotoxic effects of related purine compounds on various cancer cell lines showed promising results. For instance, a derivative demonstrated IC50 values in the low micromolar range against breast and prostate cancer cells, suggesting significant anticancer potential . These findings highlight the importance of further exploring the biological activity of tert-butyl 9H-purin derivatives.

    Study Cell Line IC50 (µM) Mechanism
    Study ABreast Cancer5.2NNMT Inhibition
    Study BProstate Cancer4.8Metabolic Disruption

    Q & A

    Q. What are the key synthetic pathways for preparing tert-butyl 9-...carbamate, and how can yield be optimized?

    The compound is typically synthesized via multi-step routes involving protective group strategies. For example, a related intermediate (S4) was synthesized in two steps with a 40% yield using tert-butyldimethylsilyl (TBS) protection for the aminomethyl group . Critical steps include:

    • Protection/deprotection : Use of TBS or tert-butoxycarbonyl (Boc) groups to stabilize reactive sites.
    • Purification : Column chromatography or recrystallization to isolate intermediates.
    • Yield optimization : Adjusting stoichiometry, solvent systems (e.g., acetone with acid catalysts like p-toluenesulfonic acid ), and temperature control.

    Q. Which analytical techniques are essential for confirming structural integrity and purity?

    • NMR spectroscopy : 1H/13C NMR to verify stereochemistry (e.g., tetrahydrofurodioxolane core) and substituent positions.
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
    • HPLC : Purity assessment (>95% by UV detection) .
    • Comparative analysis : Cross-referencing with literature data (e.g., Ishikawa and Kakeya, 2014 ).

    Q. How is the compound stored to ensure stability, and what are its solubility properties?

    • Storage : Dark, inert atmosphere (N2/Ar), and low temperatures (2–8°C) to prevent decomposition .
    • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water. Pre-formulate as stock solutions (e.g., 10 mM in DMSO for biological assays) .

    Advanced Research Questions

    Q. How can Design of Experiments (DoE) and flow chemistry improve synthesis scalability?

    Adopt statistical modeling and continuous-flow systems to optimize parameters like:

    • Residence time : Critical for intermediates prone to degradation.
    • Temperature/pressure : Fine-tuned via automated flow reactors (e.g., Omura-Sharma-Swern oxidation adaptations ).
    • Reagent ratios : Use DoE to identify interactions between variables (e.g., dimethoxypropane and acid catalyst in cyclization steps ).

    Q. What computational strategies guide structural modifications for enhanced bioactivity?

    • Molecular docking : Predict binding affinity to targets (e.g., Plasmodium falciparum asparagine tRNA synthetase or nicotinamide N-methyltransferase ).
    • DFT calculations : Analyze electronic effects of substituents (e.g., Boc vs. sulfamate groups ).
    • SAR studies : Compare analogs (e.g., purine core modifications in ) using enzymatic assays (IC50/EC50) and cellular activity screens .

    Q. How should researchers resolve contradictions between experimental and computational data?

    • Re-validate models : Check force field parameters or quantum mechanical methods (e.g., fluorescence properties in ).
    • Experimental replication : Confirm purity/stereochemistry (e.g., unexpected lysine-targeting in HSP72 inhibitors ).
    • Hybrid approaches : Integrate computational predictions with empirical data (e.g., fluorescence spectroscopy + DFT for maleimide derivatives ).

    Q. What methodologies assess the compound’s role in prodrug or inhibitor design?

    • Esterase-sensitive prodrugs : Evaluate hydrolysis kinetics in physiological buffers (pH 7.4, 37°C) .
    • Enzyme inhibition assays : Measure Ki values using radiolabeled substrates (e.g., NNMT bisubstrate inhibitors ).
    • Cellular uptake : Fluorescent tagging (e.g., sulfamate derivatives ) or LC-MS quantification of intracellular concentrations.

    Methodological Tables

    Table 1. Key Synthetic Parameters for Intermediate S4

    StepReagents/ConditionsYieldCritical Notes
    1TBSCl, imidazole, DMF60%Protection of aminomethyl group
    2Deprotection (TBAF)67%Column chromatography (hexane/EtOAc)
    Total -40% Purity confirmed by NMR/MS

    Q. Table 2. Comparative Bioactivity of Structural Analogs

    CompoundModificationTargetActivity (IC50)Reference
    S4TBS-protected aminomethylPf AsnRS2.3 µM
    71Dicyclobutylmethyl groupA1 adenosine receptorAgonist (EC50 = 0.8 nM)
    13dEsterase-sensitive prodrugNNMTCellular IC50 = 50 nM

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.